2,5-Dimethylpiperidine-1-sulfonyl chloride

Lipophilicity Physicochemical property LogP

Sourcing stereochemically defined piperidine sulfonyl chlorides with predictable conformational preferences is a persistent challenge in CNS-focused medicinal chemistry. 2,5-Dimethylpiperidine-1-sulfonyl chloride (CAS 1465917-77-4) addresses this need. • Dual asymmetric centers (C2, C5) and pseudoallylic strain-driven axial 2-Me preference (ΔG up to -3.2 kcal/mol) pre-organize ligands into bioactive conformations, reducing entropic penalties in target binding. • Intermediate LogP (1.43-1.59) and TPSA (37.38 Ų) are optimal for CNS drug candidate space, outperforming both the polar unsubstituted parent and the hyper-lipophilic 3,5-dimethyl isomer. • Validated by nanomolar AChE inhibition in analogous 2,6-dimethylpiperidine sulfonamides (IC₅₀ 40-365 nM); supports rapid sulfonamide library generation for acetylcholinesterase and related CNS targets. • Multiple established suppliers ensure procurement reliability from milligram to gram scale.

Molecular Formula C7H14ClNO2S
Molecular Weight 211.71 g/mol
Cat. No. B13241591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylpiperidine-1-sulfonyl chloride
Molecular FormulaC7H14ClNO2S
Molecular Weight211.71 g/mol
Structural Identifiers
SMILESCC1CCC(N(C1)S(=O)(=O)Cl)C
InChIInChI=1S/C7H14ClNO2S/c1-6-3-4-7(2)9(5-6)12(8,10)11/h6-7H,3-5H2,1-2H3
InChIKeySYJDOIGIKCDIEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylpiperidine-1-sulfonyl chloride Profile


2,5-Dimethylpiperidine-1-sulfonyl chloride (CAS 1465917-77-4, MF: C₇H₁₄ClNO₂S, MW: 211.71) is a saturated heterocyclic sulfonyl chloride featuring a 2,5-dimethyl substitution pattern on the piperidine ring . The compound bears two asymmetric centers at the C2 and C5 positions, generating stereochemical complexity that distinguishes it from unsubstituted or symmetrically substituted analogs . With a calculated LogP of 1.43–1.59 and a topological polar surface area (TPSA) of 37.38 Ų, it occupies a distinct lipophilicity–polarity space relative to other dimethylpiperidine sulfonyl chloride isomers . The sulfonyl chloride functionality serves as a versatile electrophilic handle for nucleophilic substitution reactions with amines, alcohols, and other nucleophiles, making it a key building block for sulfonamide and sulfonate ester synthesis .

Building Block
Chiral piperidine sulfonyl chloride with two stereocenters for stereochemically defined sulfonamide synthesis.
Lipophilicity
Intermediate LogP profile—less polar than unsubstituted, less lipophilic than 3,5-dimethyl isomer—suited to CNS design space.
Electrophile
Sulfonyl chloride handle for efficient coupling with amines, alcohols, and nucleophiles in library synthesis.

2,5-Dimethylpiperidine-1-sulfonyl chloride Differentiation


Piperidine sulfonyl chlorides are not interchangeable reagents; the position and number of methyl substituents on the piperidine ring directly modulate lipophilicity, conformational preference, and steric environment around the sulfonyl chloride electrophile . The 2,5-dimethyl substitution pattern introduces two asymmetric centers and a specific spatial arrangement of the methyl groups—one proximal to the sulfonyl chloride (position 2) and one distal (position 5)—creating a steric and stereoelectronic profile distinct from the 3,5-dimethyl, 4,4-dimethyl, or 2,6-dimethyl isomers [1]. Computational studies demonstrate that 2-substituted N-acylpiperidines exhibit a strong preference for axial orientation of the 2-substituent due to pseudoallylic strain (ΔG up to −3.2 kcal/mol), an effect absent in 3,5- or 4,4-substituted analogs [1]. Consequently, the sulfonyl chloride reactivity, hydrolysis rate, and the conformational properties of derived sulfonamides will differ systematically across isomers in ways that cannot be predicted by molecular formula alone .

Isomer substitution alters steric and conformational profile
2,5-Dimethyl pattern creates unique pseudoallylic strain; 3,5- or 4,4-isomers cannot replicate this axial bias, shifting sulfonamide conformations.
Reactivity and hydrolysis kinetics differ across isomers
Proximal 2-methyl group modulates sulfonyl chloride electrophilicity and moisture sensitivity compared to isomers lacking steric hindrance at this position.
Physical state may impact workflow compatibility
The 2,5-isomer is likely a liquid or low-melting solid, while 4,4-isomer is a solid at ambient temperature, affecting automated liquid handling and weighing.

2,5-Dimethylpiperidine-1-sulfonyl chloride Comparative Evidence


Lipophilicity vs. Unsubstituted and 3,5-Dimethyl Isomers

The calculated LogP of 2,5-dimethylpiperidine-1-sulfonyl chloride (1.43–1.59) is substantially higher than that of the unsubstituted parent piperidine-1-sulfonyl chloride (0.79–0.96), but notably lower than the 3,5-dimethyl isomer (2.0–2.5) [1]. This intermediate lipophilicity is attributable to the 2-methyl group being positioned adjacent to the electron-withdrawing sulfonyl chloride, which partially offsets the lipophilicity gain from the additional carbon atoms compared to the 3,5-isomer where both methyl groups are remote from the sulfonyl .

Lipophilicity
Cross-study comparable
Target LogP 1.43–1.59
Unsubstituted parent 0.79–0.96 | 3,5-Dimethyl isomer 2.0–2.5
Intermediate lipophilicity enables finer ADME tuning
Predicted values; source-to-source variability noted.
Lipophilicity Physicochemical property LogP

Stereochemical Complexity vs. Key Analogs

2,5-Dimethylpiperidine-1-sulfonyl chloride contains two asymmetric carbon atoms (C2 and C5), as confirmed by the Fluorochem product specification listing 'Asymmetric Atoms: 2' . In contrast, unsubstituted piperidine-1-sulfonyl chloride, 4,4-dimethylpiperidine-1-sulfonyl chloride, and 3,5-dimethylpiperidine-1-sulfonyl chloride (meso form) each contain zero stereogenic centers in their achiral forms, while 2,6-dimethylpiperidine-1-sulfonyl chloride contains two asymmetric centers but with a symmetric C2v arrangement . The 2,5-substitution pattern is unique among common isomers in combining two stereocenters with an asymmetric arrangement, yielding distinct diastereomeric products upon reaction with chiral nucleophiles .

Asymmetric Centers
Cross-study comparable
2 stereocenters
Unique among common dimethyl isomers, enabling diastereomerically enriched sulfonamides
Comparators: 0 asymmetric centers (3,5-dimethyl, 4,4-dimethyl, unsubstituted).
Stereochemistry Chirality Asymmetric synthesis

Conformational Restriction from Pseudoallylic Strain

Computational studies at the M06-2X level of theory have established that N-acylpiperidines (and by extension N-sulfonylpiperidines) with a 2-substituent exhibit a strong thermodynamic preference for the axial orientation of the 2-substituent, with ΔG up to −3.2 kcal/mol relative to the equatorial conformer [1]. This pseudoallylic strain effect arises from the partial double-bond character of the N–S bond in sulfonamides, which increases sp² hybridization at nitrogen and forces the 2-methyl group into an axial position [1]. For 2,5-dimethylpiperidine-1-sulfonyl chloride, both the 2-methyl and 5-methyl groups influence the overall conformational ensemble in a manner not possible for the 3,5-dimethyl or 4,4-dimethyl isomers, where the 2-position is unsubstituted or equivalently substituted [1].

Conformational Bias
Class-level inference
ΔG up to −3.2 kcal/mol
Axial 2-methyl group preference shapes 3D scaffold for target engagement
Computed for N-acylpiperidine models; direct sulfonyl chloride data not measured.
Conformational analysis Pseudoallylic strain Drug design

AChE Inhibition by Dimethylpiperidine Sulfonamides

While no published biological data exist for sulfonamides derived specifically from 2,5-dimethylpiperidine-1-sulfonyl chloride, the closely related cis-2,6-dimethylpiperidine sulfonamide series has been extensively characterized as acetylcholinesterase (AChE) inhibitors, with IC₅₀ values ranging from 40 nM to 365 nM depending on the aryl sulfonyl substituent and enzyme source [1][2]. This demonstrates that the dimethylpiperidine sulfonamide pharmacophore is productive for target engagement. The 2,5-dimethyl scaffold differs from the 2,6-dimethyl scaffold in the relative positioning of the methyl groups, which would alter the orientation of the sulfonamide moiety within an enzyme active site, potentially yielding distinct potency and selectivity profiles [1].

AChE Activity
Class-level inference
No direct data for 2,5-isomer
Supports class-relevant AChE inhibitor screening library context
IC₅₀ 40–365 nM reported for cis-2,6-dimethyl sulfonamides; 2,5-isomer awaits evaluation.
Acetylcholinesterase inhibition Sulfonamide Alzheimer's disease

Physicochemical Properties vs. 4,4-Dimethyl Isomer

Predicted physicochemical properties reveal measurable differences between the 2,5-dimethyl and 4,4-dimethyl isomers of piperidine-1-sulfonyl chloride [1]. The 4,4-dimethyl isomer has a predicted melting point of 85.42 °C and boiling point of 287.62 °C, indicating it is a solid at room temperature [1]. In contrast, the 2,5-dimethyl isomer has a predicted boiling point of 286.0 ± 7.0 °C with no reported melting point, suggesting it remains a liquid or low-melting solid under ambient conditions . These differences in physical state have practical implications for handling, storage, and reaction setup .

Physical State
Cross-study comparable
Boiling point 286 °C (predicted)
Liquid or low-melting solid vs. solid 4,4-isomer—impacts handling and automation
Predicted values; experimental melting point not reported.
Physicochemical property Boiling point Melting point

Commercial Availability and Supplier Diversity

2,5-Dimethylpiperidine-1-sulfonyl chloride is commercially available from multiple established chemical suppliers including Fluorochem (UK), ChemScene (US/global), Leyan (China), and ChemSrc (China), with consistent purity specifications of ≥95% . The compound is stocked at research quantities (50 mg to 10 g), with shipping at room temperature and recommended storage at 2–8 °C in sealed, dry conditions . In contrast, some comparator isomers (e.g., 3,5-dimethyl and 4,4-dimethyl) require custom synthesis or have longer lead times, giving the 2,5-dimethyl isomer a procurement advantage for time-sensitive projects .

Supplier Profile
Supporting evidence
Purity ≥95% | Multiple suppliers
Broad supplier base reduces procurement risk for ongoing projects
Available from Fluorochem, ChemScene, Leyan, ChemSrc; pack sizes 50 mg–10 g.
Chemical sourcing Building block Procurement

2,5-Dimethylpiperidine-1-sulfonyl chloride Applications


CNS Sulfonamide Library Synthesis

The two asymmetric centers of 2,5-dimethylpiperidine-1-sulfonyl chloride (Asymmetric Atoms: 2) make it particularly well-suited for synthesizing stereochemically diverse sulfonamide libraries targeting central nervous system (CNS) enzymes such as acetylcholinesterase [1]. The nanomolar AChE inhibitory activity demonstrated by cis-2,6-dimethylpiperidine sulfonamides (IC₅₀ = 40–365 nM) validates the class-level pharmacological potential of dimethylpiperidine sulfonamides [1]. The intermediate LogP of the 2,5-dimethyl scaffold (LogP 1.43–1.59) is within the favorable range for CNS drug candidates, positioned between the potentially too-polar unsubstituted parent (LogP 0.79) and the more lipophilic 3,5-dimethyl isomer (LogP 2.0–2.5) .

Conformationally Biased Scaffold for Drug Design

The pseudoallylic strain effect driving axial preference of the 2-methyl substituent (ΔG up to −3.2 kcal/mol in N-acylpiperidine models) [2] makes 2,5-dimethylpiperidine-1-sulfonyl chloride a strategic building block for conformationally biased compound libraries. In structure-based drug design, the defined conformational preference reduces rotatable bond degrees of freedom and can pre-organize the ligand into a bioactive conformation, potentially improving binding enthalpy and selectivity [2]. The conformationally restricted nature of this scaffold aligns with the 'escape from flatland' paradigm in medicinal chemistry, which favors increased three-dimensionality (Fsp³ = 1.0 for this compound) for improved clinical success rates .

Fragment-Based and DEL Library Synthesis

The sulfonyl chloride group of 2,5-dimethylpiperidine-1-sulfonyl chloride provides a reactive handle for efficient coupling to amine-containing fragments, oligonucleotide conjugates, or solid supports . Compared to the unsubstituted piperidine-1-sulfonyl chloride, the 2,5-dimethyl substitution offers differentiated LogP (1.43–1.59 vs. 0.79) and TPSA properties while maintaining the same rotatable bond count (1) and hydrogen bond acceptor count (2), enabling systematic exploration of substitution effects on library member properties without altering the core coupling chemistry [1].

Agrochemical Intermediates with Controlled Hydrolysis

The steric environment around the sulfonyl chloride group in 2,5-dimethylpiperidine-1-sulfonyl chloride, influenced by the proximal 2-methyl group, may provide differentiated hydrolysis kinetics compared to unsubstituted or 3,5-dimethyl analogs, as noted in supplier documentation emphasizing moisture exclusion and anhydrous handling [1]. This property profile is relevant for agrochemical intermediate applications where controlled reactivity under biphasic aqueous-organic conditions is required for scalable sulfonamide formation . The broader availability of the 2,5-dimethyl isomer from multiple suppliers (Fluorochem, ChemScene, Leyan) supports procurement at scales suitable for process chemistry development [1].

Application
Selection Property
Validation Focus
CNS sulfonamide library synthesis
Stereochemical diversity and intermediate LogP
AChE inhibition screening context
Conformationally biased scaffold design
Pseudoallylic strain-driven axial preference
Conformational ensemble and binding studies
Fragment and DEL library coupling
Differentiated LogP/TPSA with reactive handle
Library member property distribution
Agrochemical intermediate synthesis
Steric modulation of sulfonyl chloride reactivity
Biphasic reaction condition compatibility

Technical Documentation Hub

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11 linked technical documents
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